molecular formula C19H28N2O5 B12296355 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

Cat. No.: B12296355
M. Wt: 364.4 g/mol
InChI Key: YIPPZGKXRWERCV-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methoxy, and methoxyphenyl groups

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carboxylic acid derivatives.

    Introduction of Substituents: The tert-butyl and methoxy groups are introduced through alkylation reactions using tert-butyl halides and methoxy reagents, respectively.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in biochemical assays and studies involving enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3

InChI Key

YIPPZGKXRWERCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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